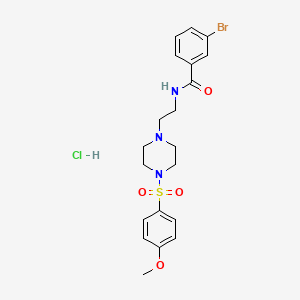
(2R)-3-(4-Fluorophenyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This section would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield. Any challenges or unique aspects of the synthesis would also be discussed .Molecular Structure Analysis
Here, the focus would be on the compound’s molecular structure. Techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry might be used to determine or predict the compound’s structure .Chemical Reactions Analysis
This would involve a discussion of the compound’s reactivity. What types of chemical reactions does it undergo? What are the products of these reactions? Kinetic and thermodynamic aspects of the reactions might also be discussed .Physical And Chemical Properties Analysis
This section would detail the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability. Any notable or unusual properties would be highlighted .Scientific Research Applications
- 4-Fluorophenylacetic acid serves as an intermediate in the production of fluorinated anesthetics. These anesthetics play a crucial role in bioprocessing and cell culture applications, where precise control over sedation and anesthesia is essential for experimental procedures and tissue culture studies .
- Researchers explore the potential of 4-Fluorophenylacetic acid in designing novel pharmaceutical compounds. Its unique fluorine substitution pattern can influence drug properties, such as lipophilicity, metabolic stability, and receptor binding affinity. Medicinal chemists investigate its derivatives to develop new drugs or optimize existing ones .
- Fluorinated compounds are valuable building blocks in organic synthesis. 4-Fluorophenylacetic acid contributes to this pool by providing a fluorine-substituted aromatic moiety. Scientists use it to construct more complex molecules, including pharmaceuticals, agrochemicals, and materials .
- Fluorinated compounds are often used as internal standards in analytical chemistry. Researchers employ 4-Fluorophenylacetic acid as a reference compound for quantification in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) analyses. Its stable isotopic composition aids accurate measurements .
- Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures. The presence of fluorine atoms enhances sensitivity and provides valuable information4-Fluorophenylacetic acid is a useful standard for calibrating fluorine NMR experiments .
- Although less common, 4-Fluorophenylacetic acid finds applications in flavor and fragrance chemistry. Its derivatives may contribute to the development of specific food flavors or additives. Researchers investigate its impact on taste receptors and sensory perception .
Bioprocessing and Cell Culture
Drug Development and Medicinal Chemistry
Fluorine-Containing Building Blocks
Environmental and Analytical Chemistry
Fluorine NMR Spectroscopy
Food and Beverage Industry
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2R)-3-(4-fluorophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWBMCKJLTZFFT-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-(4-Fluorophenyl)-2-methylpropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2761027.png)
![7-Imino-7-oxo-7lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B2761028.png)
![N-[4-(Aminomethyl)phenyl]-2-methoxybenzamide](/img/structure/B2761029.png)
![N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2761032.png)

![6-chloro-3-fluoro-N-[(3-methoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2761035.png)



